

# Telacebec Ditosylate (Q203): A Preclinical Overview of a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Telacebec ditosylate |           |
| Cat. No.:            | B610371              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for **Telacebec ditosylate** (formerly known as Q203), a first-in-class imidazopyridine amide compound under investigation for the treatment of tuberculosis (TB). Telacebec presents a promising therapeutic option due to its novel mechanism of action, potent activity against drugsensitive and drug-resistant strains of Mycobacterium tuberculosis, and a favorable preclinical safety profile.

## **Mechanism of Action**

**Telacebec ditosylate** exerts its bactericidal effect by targeting the energy metabolism of Mycobacterium tuberculosis. Specifically, it inhibits the QcrB subunit of the cytochrome bc1:aa3 complex (Complex III) in the electron transport chain.[1][2] This inhibition blocks oxidative phosphorylation, leading to a rapid depletion of intracellular adenosine triphosphate (ATP) and subsequent bacterial cell death.[2][3][4] A key advantage of this target is the absence of a known human homolog, suggesting a lower potential for on-target toxicity in humans.





Click to download full resolution via product page

Figure 1: Telacebec's Mechanism of Action.

## **Preclinical Efficacy**

The efficacy of Telacebec has been demonstrated in both in vitro and in vivo preclinical models.

Telacebec exhibits potent activity against M. tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, with minimum inhibitory concentrations (MIC) in the low nanomolar range.[3][5][6][7][8] Its potency is notably enhanced against intracellular mycobacteria within macrophages.[3]







| Assay Type                     | M. tuberculosis<br>Strain                                      | MIC50 / MIC90                         | Reference |
|--------------------------------|----------------------------------------------------------------|---------------------------------------|-----------|
| Broth Culture                  | H37Rv                                                          | 2.7 nM (MIC50)                        | [3][5]    |
| Intracellular (in macrophages) | H37Rv                                                          | 0.28 nM                               |           |
| Broth Culture                  | MDR and XDR<br>Clinical Isolates                               | Low nanomolar range (MIC90 conserved) | [3][6][8] |
| Broth Culture                  | Isoniazid, Rifampicin,<br>Fluoroquinolone<br>resistant strains | 3.0 to 7.4 nM                         | [3]       |

In established BALB/c mouse models of tuberculosis, Telacebec has demonstrated significant bactericidal activity at low doses.[6][8][9] It has shown efficacy as a monotherapy and in combination with other anti-TB agents.[1][9]



| Animal Model | M. tuberculosis<br>Strain | Dosage                       | Key Findings                                                                                                               | Reference  |
|--------------|---------------------------|------------------------------|----------------------------------------------------------------------------------------------------------------------------|------------|
| BALB/c Mice  | Not Specified             | < 1 mg/kg                    | Efficacious in a mouse model of tuberculosis.                                                                              | [6][7][8]  |
| BALB/c Mice  | H37Rv and<br>HN878        | Not Specified                | Highly bactericidal in combination with a diarylquinoline (DARQ) and clofazimine. More effective against the HN878 strain. | [1][9][10] |
| Murine Model | M. ulcerans               | 10 mg/kg (in<br>combination) | Sterilizing activity in combination regimens after 2 weeks of daily treatment.                                             | [11]       |
| Murine Model | M. ulcerans               | Not Specified                | High bactericidal activity as monotherapy.                                                                                 | [11]       |

# **Experimental Protocols & Workflows**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

The MIC of Telacebec against M. tuberculosis is typically determined using a broth microdilution method. A standardized inoculum of the mycobacterial strain is added to 96-well plates containing serial dilutions of Telacebec in a suitable culture medium (e.g., Middlebrook 7H9 broth). The plates are incubated at 37°C, and growth inhibition is assessed visually or by measuring optical density after a defined period. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.



The workflow for evaluating the in vivo efficacy of Telacebec typically follows the steps outlined below. BALB/c mice are the most commonly used strain for these studies.



Click to download full resolution via product page

Figure 2: Workflow for In Vivo Efficacy Testing.

# **Preclinical Safety and Pharmacokinetics**

Preclinical studies, along with early-phase human trials, have provided initial insights into the safety and pharmacokinetic profile of Telacebec.

Pharmacokinetic studies in healthy human volunteers have shown that Telacebec is rapidly absorbed after oral administration.[12] Its exposure (AUC) is approximately dose-proportional. [12][13] A significant food effect has been observed, with a high-fat meal increasing plasma concentrations.[12][13][14]



| Parameter           | Value / Observation                                                                                                                              | Conditions                               | Reference    |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------|--------------|
| Tmax (Time to Cmax) | 2.0 - 3.5 hours                                                                                                                                  | Single oral dose (10-<br>800 mg), fasted | [12][13][14] |
| Tmax (Time to Cmax) | 4.5 hours                                                                                                                                        | With high-fat meal                       | [12][13][14] |
| Half-life (t1/2)    | 21.13 h to 150.79 h                                                                                                                              | Dose-dependent (100 mg to 800 mg)        | [12]         |
| Cmax                | 18.0 ng/mL to 276.0<br>ng/mL                                                                                                                     | Dose-dependent (10 mg to 800 mg)         | [12]         |
| Food Effect         | Cmax increased ~3.9-fold                                                                                                                         | With high-fat meal vs.                   | [12][13][14] |
| Metabolism          | High metabolic stability in human microsomes and hepatocytes. Low potential for drug-drug interactions via cytochrome P450 inhibition/induction. | In vitro studies                         | [3]          |

Preclinical assessments indicated a favorable safety profile for Telacebec, noting it was not cytotoxic and had a low risk for cardiotoxicity and genotoxicity.[15] These findings have been supported by Phase 1a and 1b clinical trials in healthy volunteers, where the drug was well-tolerated.



| Study Type                            | Dosage                          | Key Safety Findings                                                                                  | Reference        |
|---------------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------|------------------|
| Preclinical Toxicology                | Not Specified                   | Low risk for cardiotoxicity and genotoxicity; not cytotoxic.                                         | [15]             |
| Phase 1a (Single<br>Ascending Dose)   | 10 mg to 800 mg                 | Well-tolerated; no significant or serious adverse events reported. No abnormalities in ECG observed. | [12][13][14][16] |
| Phase 1b (Multiple<br>Ascending Dose) | Up to 320 mg/day for<br>14 days | Favorable safety and tolerability.                                                                   | [3][17]          |
| Phase 2a (TB<br>Patients)             | 100 mg, 200 mg, 300<br>mg       | Safe and well-<br>tolerated across all<br>doses.                                                     | [18]             |

## Conclusion

The preclinical data for **Telacebec ditosylate** strongly support its continued development as a novel anti-tuberculosis agent. Its potent in vitro and in vivo efficacy against both drug-susceptible and resistant strains of M. tuberculosis, combined with a promising safety and pharmacokinetic profile, highlights its potential to be a valuable component of future TB treatment regimens. Further clinical investigation in combination with other agents is warranted to fully realize its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qurient.com [qurient.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]
- 7. medkoo.com [medkoo.com]
- 8. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Contribution of telacebec to novel drug regimens in a murine tuberculosis model -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.skku.edu [pure.skku.edu]
- 14. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dr.ntu.edu.sq [dr.ntu.edu.sq]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- To cite this document: BenchChem. [Telacebec Ditosylate (Q203): A Preclinical Overview of a Novel Anti-Tuberculosis Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610371#preclinical-data-on-telacebec-ditosylate-safety-and-efficacy]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com